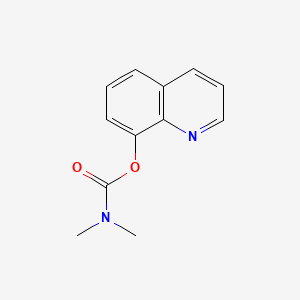

quinolin-8-yl N,N-dimethylcarbamate

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

quinolin-8-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |

InChI Key |

VCSGVHPHQVIBAP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation of 8-Hydroxyquinoline

The most widely reported method involves the nucleophilic substitution of 8-hydroxyquinoline with dimethylcarbamoyl chloride under basic conditions. This one-step reaction proceeds via the activation of the hydroxyl group on the quinoline ring, followed by displacement with the carbamoyl moiety.

Procedure :

-

Reagents : 8-Hydroxyquinoline (1.0 equiv), dimethylcarbamoyl chloride (1.2–2.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent : Acetonitrile (CH₃CN).

-

Conditions : Reflux at 60–65°C for 6–12 hours under inert atmosphere.

-

Workup : The mixture is filtered to remove K₂CO₃, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Insight :

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This results in the formation of the carbamate bond and the release of HCl, which is neutralized by K₂CO₃.

Alternative Pathways

While direct carbamoylation is predominant, alternative strategies have been explored for specialized applications:

Use of Activated Carbamoylating Agents

In cases where dimethylcarbamoyl chloride is unavailable, 8-hydroxyquinoline may react with pre-activated carbamates, such as 2,2,2-trichloroethyl dimethylcarbamate, in the presence of a base like DBU (1,8-diazabicycloundec-7-ene). This approach avoids handling corrosive acyl chlorides but is less atom-economical.

Reaction Optimization

Effect of Substituent Position

The position of the carbamate group significantly impacts reactivity and yield. Studies on quinoline-O-carbamate derivatives revealed that:

Solvent and Base Selection

Critical parameters include:

Stoichiometric Ratios

Excess dimethylcarbamoyl chloride (1.2–2.0 equiv) ensures complete conversion, as evidenced by TLC monitoring.

Characterization and Analytical Data

Spectroscopic Confirmation

Key spectral data for quinolin-8-yl N,N-dimethylcarbamate (compiled from):

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.85 (dd, 1H, H-2), 8.25 (dd, 1H, H-4), 7.55–7.40 (m, 3H, H-5,6,7), 3.10 (s, 6H, N(CH₃)₂). |

| ¹³C NMR | δ 153.2 (C=O), 148.7 (C-8), 136.5–121.3 (aromatic Cs), 37.5 (N(CH₃)₂). |

| IR (cm⁻¹) | 1745 (C=O), 1260 (C-O), 1220 (N-C). |

| HRMS | [M+H]⁺ calc. for C₁₃H₁₄N₂O₂: 231.1128; found: 231.1131. |

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) confirmed >98% purity.

Practical Considerations

Scalability

The process is scalable to multigram quantities without significant yield drop, as demonstrated in.

Applications and Derivatives

While beyond the scope of this synthesis-focused review, this compound serves as a precursor for MTDLs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the low micromolar range .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Quinolin-8-yl N,N-dimethylamine.

Substitution: Various substituted quinolin-8-yl derivatives.

Scientific Research Applications

Quinolin-8-yl N,N-dimethylcarbamate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of quinolin-8-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, synthesis methods, and applications of quinolin-8-yl N,N-dimethylcarbamate and related compounds:

Key Research Findings and Comparative Analysis

Synthetic Accessibility: Quinolin-8-yl derivatives are often synthesized via carbamoylation of 8-hydroxyquinoline precursors. For example, compound 45 (a related carbamate) was synthesized in 65% yield using a metallaphotoredox approach with NaBH₄ . Isolan, a pyrazole-based carbamate, is produced industrially via carbamoyl chloride reactions and is noted for its high toxicity, limiting its use to agricultural settings .

Toxicity and Stability: Isolan’s high toxicity (LD₅₀ < 50 mg/kg) contrasts with the lower acute toxicity observed in quinoline-based carbamates, which are often designed for controlled bioactivity . Carbamate groups enhance metabolic stability; for example, the Pt(IV) prodrug remained inert in acidic environments (e.g., stomach) but activated under reducing conditions .

Q & A

Q. What are the optimal synthetic routes for quinolin-8-yl N,N-dimethylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting 8-hydroxyquinoline with N,N-dimethylcarbamoyl chloride in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux conditions . Catalysts such as triethylamine or DMAP may enhance reaction efficiency by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (using CH₂Cl₂/MeOH gradients) or recrystallization (from ethanol/hexane mixtures) is critical to isolate the product with >95% purity . Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric ratios (1:1.2 quinoline:carbamoyl chloride) to minimize side products.

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Q. How can computational methods predict the reactivity and conformational stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack . Conformational analysis using semiempirical methods (AM1/PM3) or dynamic NMR can assess the equilibrium between equatorial and axial carbamate conformers, which influence biological interactions . Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) helps rationalize structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Comparative SAR studies : Systematically modify substituents (e.g., replacing N,N-dimethyl with N-methyl or aryl groups) and test against standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT) .

- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like DNA topoisomerases .

- Metabolic stability tests : Incubate compounds with liver microsomes to identify degradation pathways that may explain inconsistent in vivo/in vitro results .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?

- Fluorescent probes : Synthesize analogs tagged with dansyl or BODIPY fluorophores to track cellular localization via confocal microscopy .

- Gene expression profiling : Use RNA-seq or CRISPR-Cas9 screens to identify pathways modulated by the compound (e.g., apoptosis, oxidative stress) .

- Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using ATP-Glo assays to pinpoint primary targets .

Methodological Challenges

Q. What strategies mitigate hydrolysis or degradation of this compound during biological assays?

Q. How do steric and electronic effects of substituents influence the biological activity of quinolin-8-yl carbamate derivatives?

- Steric effects : Bulkier groups (e.g., m-tolyl vs. phenyl) enhance selectivity by restricting access to hydrophobic enzyme pockets .

- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, improving covalent binding to cysteine residues in targets . Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants (σ) and molar refractivity (MR) can predict activity trends .

Data Interpretation and Validation

Q. What criteria should guide the selection of control compounds in comparative studies of quinolin-8-yl carbamates?

- Positive controls : Use established drugs with similar mechanisms (e.g., ciprofloxacin for antimicrobial assays) .

- Negative controls : Include carbamate-free quinoline derivatives (e.g., 8-hydroxyquinoline) to isolate the contribution of the dimethylcarbamate group .

- Scaffold-hopping analogs : Compare with non-quinoline carbamates (e.g., benzimidazole derivatives) to assess scaffold-specific effects .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.